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Compound of Interest

Compound Name: Dicyanoaurate ion

Cat. No.: B080273 Get Quote

Introduction

Potassium dicyanoaurate(I), with the chemical formula K[Au(CN)₂], is a cornerstone compound

in the electroplating industry, prized for its role in depositing thin, corrosion-resistant, and

aesthetically pleasing layers of gold onto various substrates.[1] Its high solubility in water and

the stability of the dicyanoaurate anion, [Au(CN)₂]⁻, make it an ideal source of gold ions for

electrodeposition.[1][2] Dicyanoaurate-based electrolytes are versatile and can be formulated

as alkaline, neutral, or acidic baths, each tailored for specific applications in electronics,

jewelry, and decorative coatings.[3][4] Alkaline baths are widely used for general-purpose

plating, while acidic formulations, often containing nickel or cobalt salts, are employed to

produce harder, more durable gold alloy deposits.[3][4]

Data Presentation
The composition and operating parameters of dicyanoaurate baths can be tailored to achieve

desired deposit characteristics. The following tables summarize typical formulations and

conditions.

Table 1: Typical Composition of Dicyanoaurate Gold Electroplating Baths
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Component Function
Alkaline Bath
Conc. (g/L)

Acid Bath Conc.
(g/L)

Potassium

Dicyanoaurate

(K[Au(CN)₂])

Primary source of gold

ions
10 - 60[5] 12 - 94[6]

Potassium Cyanide

(KCN)

Increases

conductivity; prevents

AuCN precipitation

12 - 30[5] Not typically used

Conducting/Buffer

Salts

Maintain pH; increase

conductivity

Phosphate, Carbonate

salts (variable)

Citric Acid[3][4],

Sodium

Diorthophosphate[6]

(8 - 600)

Additives (e.g., Ni or

Co salts)

Hardening and

brightening agents
Not typically used

Variable, as needed[3]

[4]

Wetting Agents

Reduce surface

tension; prevent

pitting

As required As required

Table 2: Typical Operating Parameters for Dicyanoaurate Gold Electroplating

Parameter Alkaline Bath Acid Bath

Gold Content (as metal) 3 - 7 g/L[7] 5 - 15 g/L

pH > 9.0 3.0 - 6.0[6][8]

Temperature 20 - 50 °C[5] 50 - 70 °C[8]

Current Density
0.3 - 0.7 A/dm² (3 - 7 mA/cm²)

[5]
0.1 - 1.0 A/dm²

Anode Type
Soluble Gold or Platinized

Titanium[3][4]

Platinized Titanium or

Stainless Steel[3][4]

Agitation
Moderate (Cathode rod or

solution)
Moderate to vigorous
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Experimental Protocols
The following protocols provide standardized procedures for bath preparation, electroplating,

and chemical analysis. Adherence to safety protocols, including working in a well-ventilated

area and using appropriate personal protective equipment (PPE), is mandatory, especially

when handling highly toxic cyanide compounds.

Protocol 1: Preparation of an Alkaline Dicyanoaurate
Gold Plating Bath (1 Liter)

Preparation: In a 1-liter beaker, add approximately 700 mL of deionized water and begin

moderate agitation with a magnetic stirrer.

Dissolve Conducting Salts: Slowly dissolve the required amount of conducting salts (e.g.,

potassium phosphate) and free potassium cyanide (e.g., 15 g) into the water. Ensure each

component is fully dissolved before proceeding.

Dissolve Gold Salt: Carefully measure the required amount of potassium dicyanoaurate

(e.g., 12 g to yield ~8 g/L of gold) and slowly add it to the solution. Continue stirring until the

salt is completely dissolved. The solution should be clear.

Final Volume and pH Adjustment: Transfer the solution to a 1-liter volumetric flask and add

deionized water to the mark. Measure the pH and adjust if necessary using a dilute solution

of potassium hydroxide (to raise) or phosphoric acid (to lower).

Bath Storage: Store the prepared bath in a clearly labeled, sealed container away from

strong acids and direct sunlight.

Protocol 2: General Gold Electroplating Workflow
Substrate Preparation: Thoroughly clean the substrate to be plated. This typically involves a

sequence of degreasing (ultrasonic cleaning in an alkaline detergent), rinsing with deionized

water, and acid activation (e.g., a brief dip in 10% sulfuric acid) to remove any surface

oxides. A final deionized water rinse is critical.

Electroplating Setup:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the plating bath into a suitable tank, preferably with temperature control.

Suspend the anode (e.g., platinized titanium) and the cathode (the workpiece) into the

solution, ensuring they do not touch.

Connect the positive lead of the DC power supply to the anode and the negative lead to

the cathode.[9]

Deposition: Heat the bath to the desired operating temperature (e.g., 60°C).[8] Apply the

calculated DC current, corresponding to the desired current density (e.g., 0.3 A/dm²).[8] Plate

for the time required to achieve the target thickness.

Post-Plating Treatment: Once plating is complete, turn off the power supply. Remove the

plated part, rinse it thoroughly with deionized water, and dry it completely using filtered

compressed air or a soft cloth.

Protocol 3: Quantitative Analysis of Free Cyanide
This protocol is adapted from standard laboratory procedures for plating bath analysis.[8]

Sample Preparation: Pipette a 10.0 mL sample of the gold plating bath into a 250 mL

Erlenmeyer flask.

Dilution: Add 90 mL of deionized water and 5 mL of a 10% potassium iodide (KI) indicator

solution.

Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. Swirl

the flask continuously.

Endpoint: The endpoint is reached upon the appearance of a faint but persistent yellow

turbidity (silver iodide precipitate).

Calculation:

Free NaCN (oz/gallon) = 0.131 × (mL of AgNO₃ used)[8]

To convert to g/L, multiply the oz/gallon result by 7.5.
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Protocol 4: Quantitative Analysis of Gold Content
This protocol involves the use of concentrated acids and should be performed in a chemical

fume hood.[8]

Sample Digestion: Accurately pipette 10.0 mL of the gold bath into a 500 mL Erlenmeyer

flask. Add 15 mL of concentrated hydrochloric acid (HCl) and heat with stirring to evaporate

the solution to a syrup. Do not boil dry.

Oxidation: Add 5 mL of concentrated nitric acid (HNO₃) and 15 mL of concentrated HCl to the

syrup and boil again to a syrup consistency.

Nitrate Removal: Add 15 mL of concentrated HCl and boil to a syrup. Repeat this step one

more time to drive off all nitrogenous compounds.

Titration Preparation: Add 150 mL of deionized water to the final syrup. Add 25 mL of 20%

potassium iodide (KI) solution and 2 mL of 1% starch indicator solution.

Titration: Titrate immediately with standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

until the blue/black color disappears, leaving a colorless endpoint.

Calculation: The gold concentration is calculated by comparing the sample titration volume to

the volume required to titrate a known gold standard that has been prepared using the same

digestion procedure.[8]

Troy oz. Au/gallon = (Factor from standard) × (mL of Na₂S₂O₃ for sample)[8]

Visualizations
The following diagrams illustrate key processes and relationships in dicyanoaurate

electroplating.
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Caption: Electrochemical process in a dicyanoaurate bath.
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Caption: Standard workflow for gold electroplating.
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Caption: Logical relationship of key bath components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Dicyanoaurate in Gold
Electroplating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080273#application-of-dicyanoaurate-in-gold-
electroplating-baths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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